p-Salicylic Acid 4-Sulfate Disodium Salt
Description
Properties
Molecular Formula |
C₇H₄Na₂O₆S |
|---|---|
Molecular Weight |
262.15 |
Synonyms |
p-Hydroxybenzoic Acid Hydrogen Sulfate Disodium Salt; p-Carboxyphenyl Sulfate Disodium Salt |
Origin of Product |
United States |
Advanced Chemical Synthesis and Biosynthetic Pathways of P Salicylic Acid 4 Sulfate Disodium Salt
Chemoenzymatic Synthesis Methodologies Utilizing Sulfotransferases
The enzymatic sulfation of phenolic compounds represents a green and highly selective alternative to traditional chemical methods. Sulfotransferases (SULTs) are the key enzymes in this process, catalyzing the transfer of a sulfonate group from a donor molecule to an acceptor, such as the hydroxyl group of p-hydroxybenzoic acid. Both 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent and PAPS-independent aryl sulfotransferases (ASTs) have been explored for the synthesis of sulfated phenolics. rsc.orgnih.gov
Selection and Engineering of Aryl Sulfotransferases for Regioselective Sulfation
The regioselectivity of sulfation is a critical aspect of synthesizing specific sulfated metabolites. Different SULT isoforms exhibit distinct preferences for the position of sulfation on a given substrate. nih.gov For instance, in the case of flavonoids, which possess multiple hydroxyl groups, specific SULTs like SULT1A3 show strict regioselectivity. nih.gov The selection of an appropriate aryl sulfotransferase with inherent regioselectivity for the 4-hydroxyl group of p-hydroxybenzoic acid is the primary step in developing a chemoenzymatic synthesis.
To enhance the catalytic efficiency and regioselectivity of naturally occurring sulfotransferases, protein engineering techniques have been successfully employed. A notable example is the loop engineering of aryl sulfotransferase B (ASTB) from Desulfitobacterium hafniense. rsc.org By applying random mutagenesis (SeSaM) and multi-site saturation mutagenesis (OmniChange), researchers have been able to significantly improve the catalytic activity (kcat) and catalytic efficiency (kcat/KM) of ASTB towards various catechol substrates. rsc.org One engineered variant, ASTB-OM2 (Q191Y/Y218W/L225V), demonstrated a 13.6-fold improvement in kcat for 3-bromocatechol and an enhanced sulfate (B86663) transfer efficiency of up to 94% for 3-methylcatechol, compared to 24% for the wild-type enzyme. rsc.org Molecular docking studies of such engineered enzymes provide insights into the structural basis for the improved activity, which is often attributed to optimized substrate binding in the active site. rsc.org These engineering strategies hold significant promise for developing bespoke sulfotransferases for the specific and efficient synthesis of p-Salicylic Acid 4-Sulfate.
Table 1: Comparison of Wild-Type and Engineered Aryl Sulfotransferase B (ASTB)
| Enzyme Variant | Key Mutations | Improvement in Catalytic Activity (kcat) | Sulfate Transfer Efficiency (3-methylcatechol) |
|---|---|---|---|
| ASTB-WT | None | Baseline | 24% |
| ASTB-OM2 | Q191Y/Y218W/L225V | 13.6-fold for 3-bromocatechol | 94% |
Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Purity
The efficiency of chemoenzymatic synthesis is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the sulfated product include pH, temperature, reaction time, and the concentrations of the substrate, enzyme, and sulfate donor. nih.gov For bacterial PAPS-independent aryl sulfotransferases, the choice of the sulfate donor is also critical. While p-nitrophenyl sulfate (pNPS) is commonly used for the synthesis of sulfated polyphenols, other donors like 4-methylumbelliferyl sulfate (MUS) are also employed, particularly for kinetic studies. acs.org
A typical analytical sulfation reaction involves dissolving the phenolic substrate in a suitable solvent like DMSO, followed by the addition of the sulfate donor and a buffer to maintain the optimal pH. acs.org For newly characterized ASTs from Desulfofalx alkaliphile (DalAST) and Campylobacter fetus (CfAST), the optimal pH is around 8.9, as determined using a Tris-glycine buffer. nih.govnih.gov The reaction is initiated by adding the purified enzyme or a cell lysate containing the enzyme and is typically run for an extended period, such as 48 hours, to maximize conversion. acs.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). acs.orgnih.gov For preparative scale synthesis, the reaction volume is increased, and the product is purified from the reaction mixture after stopping the reaction, often by heat inactivation of the enzyme. nih.gov
Development of Chemical Synthetic Routes and Derivatization Strategies
Chemical synthesis provides a more traditional and often more scalable approach to producing p-Salicylic Acid 4-Sulfate Disodium (B8443419) Salt. These methods typically involve the direct sulfation of p-hydroxybenzoic acid or a protected derivative using a suitable sulfating agent.
Classical Sulfation Procedures and Reagents
A widely used method for the sulfation of phenolic hydroxyl groups is the use of sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex (SO₃·py) or the sulfur trioxide-trimethylamine complex (Me₃N·SO₃). rsc.orgnih.gov These reagents are generally milder and more selective than concentrated sulfuric acid. The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or pyridine (B92270). rsc.org For instance, the sulfation of various phenolic acids has been successfully achieved by reacting them with the SO₃·pyridine complex in acetonitrile at elevated temperatures (e.g., 90 °C). rsc.org Following the reaction, the product is often isolated as a salt, for example, by adding tributylamine (B1682462) to form a tributylammonium (B8510715) salt, which can then be converted to the desired disodium salt through ion exchange. rsc.org
Another classical reagent is chlorosulfonic acid (ClSO₃H). This reagent has been used for the sulfation of various compounds, including polysaccharides and phenolic acids. rsc.orgresearchgate.net However, these traditional methods can present challenges, including the use of toxic reagents like pyridine, the need for multiple purification steps, and potential stability issues with both the reagents and the products. nih.gov
Regioselective Sulfation of Salicylic (B10762653) Acid Derivatives
Achieving regioselectivity in the chemical sulfation of molecules with multiple reactive sites, such as salicylic acid and its derivatives, often requires the use of protecting groups. For the synthesis of p-Salicylic Acid 4-Sulfate, the starting material is p-hydroxybenzoic acid, which has two potentially reactive functional groups: the phenolic hydroxyl and the carboxylic acid. The hydroxyl group is generally more nucleophilic and will preferentially react with the sulfating agent.
In cases where a molecule has multiple hydroxyl groups, regioselective sulfation can be achieved by exploiting the differential reactivity of these groups or by employing protecting group strategies. For example, in the synthesis of regioselectively sulfated polysaccharides, protecting groups like 4,4'-dimethoxytrityl chloride have been used to selectively block certain hydroxyl groups, allowing for sulfation at the desired positions. While p-hydroxybenzoic acid has only one hydroxyl group, preventing unwanted reactions at the carboxylic acid group can be achieved by converting it to an ester prior to sulfation, followed by deprotection after the sulfation step. The choice of sulfating agent and reaction conditions also plays a crucial role in controlling the regioselectivity of the reaction.
Isotopic Labeling Approaches for Tracer Studies in Complex Systems
Isotopic labeling is an indispensable technique for tracing the metabolic pathways, transport, and fate of molecules like p-Salicylic Acid 4-Sulfate in biological systems. acs.org This involves replacing one or more atoms in the molecule with their stable or radioactive isotopes, such as ¹³C, ¹⁴C, or ²H (deuterium). acs.org The labeled compound can then be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org
The synthesis of isotopically labeled p-Salicylic Acid 4-Sulfate would typically start with a labeled precursor. For instance, uniformly ring-labeled [¹³C₆]- or [¹⁴C₆]-p-hydroxybenzoic acid can be synthesized from commercially available labeled phenol. nih.gov This process can involve multiple steps, such as selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation to build the desired phenolic acid structure. nih.gov
Once the isotopically labeled p-hydroxybenzoic acid is obtained, it can be subjected to either chemoenzymatic or chemical sulfation as described in the sections above to yield the labeled p-Salicylic Acid 4-Sulfate. For example, the labeled p-hydroxybenzoic acid could be fed to a reaction mixture containing an appropriate aryl sulfotransferase and a sulfate donor. Alternatively, it could be sulfated using a chemical reagent like the SO₃·pyridine complex. The resulting labeled product serves as a powerful tool for metabolic flux analysis and for accurately identifying and quantifying the metabolite in complex biological matrices.
Table 2: Common Isotopes Used in Labeling Studies
| Isotope | Type | Detection Method | Application |
|---|---|---|---|
| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic flux analysis, structural elucidation |
| ¹⁴C | Radioactive | Scintillation counting, Autoradiography | Tracer studies, quantification |
| ²H (D) | Stable | Mass Spectrometry, NMR | Probing reaction mechanisms, altering metabolic rates |
Comparison of Chemoenzymatic Versus Chemical Synthesis for p-Salicylic Acid 4-Sulfate Disodium Salt
The preparation of this compound, a sulfated metabolite of p-hydroxybenzoic acid, can be accomplished through two primary methodologies: traditional chemical synthesis and modern chemoenzymatic routes. Each approach presents a distinct profile of advantages and challenges concerning reaction conditions, selectivity, yield, and environmental impact. The selection of a synthetic strategy often depends on the desired scale, purity requirements, and the availability of specialized biocatalysts.
Chemical Synthesis
The conventional chemical synthesis of phenolic sulfates, including the target compound, typically employs a sulfating agent composed of sulfur trioxide (SO₃) complexed with a nitrogenous base. mdpi.com Common complexes include SO₃-pyridine and SO₃-triethylamine (SO₃·NEt₃). mdpi.com The process involves the direct reaction of the starting material, p-hydroxybenzoic acid, with the SO₃ complex in an appropriate solvent. This method is generally robust and has been successfully applied to various phenolic acids. mdpi.comnih.gov
Key characteristics of the chemical approach include its broad applicability and the potential for high conversion rates. However, the reaction conditions can be harsh, and the reagents, such as pyridine, are often toxic and require careful handling and disposal. Another consideration is the nature of the resulting salt; the initial product is often a pyridinium (B92312) or triethylammonium (B8662869) salt, which must then be converted to the desired disodium salt through subsequent ion exchange steps. mdpi.com
Chemoenzymatic Synthesis
Chemoenzymatic synthesis has emerged as a powerful, nature-inspired alternative that leverages the high specificity of enzymes to achieve sulfation under mild, environmentally benign conditions. nih.gov This approach typically utilizes aryl sulfotransferases (ASTs), which catalyze the transfer of a sulfonate group from a donor molecule to the phenolic acceptor. cas.cz
For preparative applications, PAPS (3′-phosphoadenosine-5′-phosphosulfate)-independent bacterial aryl sulfotransferases are often preferred over their mammalian PAPS-dependent counterparts. cas.cznih.gov This is because they use simple, cost-effective sulfate donors like p-nitrophenyl sulfate (pNPS) instead of the expensive and unstable co-factor PAPS. mdpi.comnih.gov The reaction is typically conducted in an aqueous buffer system at or near neutral pH and ambient temperature. mdpi.com
The primary advantage of the enzymatic method is its exceptional regioselectivity, which eliminates the need for protecting groups, even with complex polyphenols. nih.govnih.gov However, the substrate scope of the enzyme is a critical limiting factor. Research has shown that some aryl sulfotransferases may be inhibited by certain phenolic acids. mdpi.comnih.gov For instance, a study on the sulfation of various phenolic acids using aryl sulfotransferase from Desulfitobacterium hafniense reported successful synthesis for dihydroxyphenolic substrates but failure for the tested monohydroxyphenolic acids, likely due to enzyme inhibition. mdpi.comnih.gov Salicylic acid itself is a known inhibitor of certain phenolsulfotransferases. nih.gov Therefore, the viability of this route for p-hydroxybenzoic acid depends heavily on selecting an appropriate, non-inhibited enzyme.
Comparative Analysis
A direct comparison reveals a trade-off between the reliability and broad applicability of chemical synthesis and the elegance and sustainability of the chemoenzymatic approach. While chemical methods are well-established, they often entail the use of hazardous materials and may require additional purification and salt conversion steps. Chemoenzymatic synthesis offers a greener alternative with high selectivity under mild conditions, but its success is contingent on enzyme-substrate compatibility and can be hampered by enzyme inhibition. mdpi.comnih.gov
The following table provides a comparative overview of the two synthetic methodologies.
| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |
| Catalyst/Reagent | SO₃-base complexes (e.g., SO₃·pyridine, SO₃·NEt₃) mdpi.com | Aryl Sulfotransferase (AST) enzyme cas.cz |
| Sulfate Source | Sulfur Trioxide (SO₃) mdpi.com | Simple aryl sulfates (e.g., p-nitrophenyl sulfate) for PAPS-independent enzymes nih.gov |
| Reaction Conditions | Often requires anhydrous organic solvents; can involve harsh reagents mdpi.com | Aqueous buffer, neutral pH, ambient temperature mdpi.com |
| Selectivity | Generally good for simple phenols; may require protecting groups for complex molecules. | Excellent regioselectivity; no protecting groups needed nih.govnih.gov |
| Key Advantages | Broad substrate applicability; well-established procedures. nih.gov | Mild, environmentally friendly conditions; high specificity; simpler purification. nih.gov |
| Key Limitations | Use of hazardous/toxic reagents; potential for byproducts; final product may require salt exchange. mdpi.com | Enzyme may have limited substrate scope or be subject to inhibition; enzyme cost and availability. mdpi.comnih.gov |
Comprehensive Analytical Methodologies for Structural Elucidation and Quantification
Advanced Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of p-Salicylic Acid 4-Sulfate Disodium (B8443419) Salt. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous determination of substituent positions on the aromatic ring.
In the ¹H NMR spectrum, the aromatic protons of p-Salicylic Acid 4-Sulfate exhibit a distinct splitting pattern. The proton ortho to the carboxylate group (C2-H and C6-H) and the proton ortho to the sulfate (B86663) group (C3-H and C5-H) would appear as distinct doublets due to coupling with their adjacent protons. The chemical shift of these protons is influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the carboxylate and sulfate groups deshields the aromatic protons, shifting them downfield.
Critically, NMR is essential for resolving positional isomerism. For instance, if sulfation occurred at the 3-position instead of the 4-position, a more complex splitting pattern (doublet, triplet, doublet of doublets) would be observed, and the chemical shifts would differ significantly due to the altered proximity of protons to the electron-withdrawing groups. stackexchange.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. researchgate.netpsu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for p-Salicylic Acid 4-Sulfate Predicted values are based on established substituent effects on aromatic systems. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | Splitting Pattern | ¹³C Chemical Shift (ppm, predicted) |
| C1 | - | - | ~135 |
| C2, C6 | ~8.0 | Doublet | ~131 |
| C3, C5 | ~7.2 | Doublet | ~120 |
| C4 | - | - | ~150 |
| C=O | - | - | ~170 |
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and analyzing the fragmentation behavior of p-Salicylic Acid 4-Sulfate Disodium Salt. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the confident determination of its molecular formula, C₇H₄Na₂O₆S. scbt.comusbio.net
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways. A hallmark of sulfated phenolic compounds is the characteristic neutral loss of the SO₃ group (80 Da) from the precursor ion ([M-H]⁻). nih.gov For p-Salicylic Acid 4-Sulfate, this fragmentation would yield a prominent product ion corresponding to the p-hydroxybenzoate anion. Further fragmentation could involve the loss of CO₂ (44 Da) from the carboxylate group. researchgate.netresearchgate.net Analyzing these specific fragmentation patterns provides conclusive evidence for the presence and location of the sulfate group on the aromatic ring. nih.govmdpi.com
Table 2: Predicted HRMS Fragmentation Data for p-Salicylic Acid 4-Sulfate Based on negative ion mode electrospray ionization (ESI-).
| Ion Description | Proposed Formula | Calculated m/z |
| [M-2Na+H]⁻ (Free Acid) | [C₇H₅O₆S]⁻ | 216.9789 |
| [M-2Na+H - SO₃]⁻ | [C₇H₅O₃]⁻ | 137.0244 |
| [M-2Na+H - SO₃ - CO₂]⁻ | [C₆H₅O]⁻ | 93.0346 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
The presence of the sulfate group is unequivocally confirmed by strong absorption bands typically observed in two main regions: the asymmetric S=O stretching vibrations around 1250-1400 cm⁻¹ and the symmetric S-O stretching vibrations around 1000-1130 cm⁻¹. researchgate.netresearchgate.net Additionally, the carboxylate group (COO⁻) will exhibit a strong, broad absorption band for its asymmetric stretch, typically in the 1550-1610 cm⁻¹ region. The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H bending vibrations. The broad O-H stretch from the carboxylic acid in the parent salicylic (B10762653) acid (usually seen from 2500-3500 cm⁻¹) is absent in the disodium salt form. farmaceut.org
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfate (S=O) | Asymmetric Stretch | 1250 - 1400 |
| Sulfate (S-O) | Symmetric Stretch | 1000 - 1130 |
| Carboxylate (C=O) | Asymmetric Stretch | 1550 - 1610 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the aromatic chromophore of this compound. The benzene (B151609) ring substituted with carboxylate and sulfate groups acts as a chromophore, absorbing UV light at specific wavelengths (λmax).
Salicylic acid itself typically shows two primary absorption bands. researchgate.netresearchgate.net The introduction of the sulfate group at the 4-position (para to the carboxylate) acts as an auxochrome and will influence the energy of the π → π* transitions, causing a shift in the λmax compared to the parent p-hydroxybenzoic acid. This shift can be used for characterization and quantification. The specific λmax is sensitive to the pH of the solution, which affects the ionization state of the functional groups. researchgate.netnih.gov
Table 4: Expected UV-Vis Absorption Maxima (λmax) Values are approximate and can vary with solvent and pH.
| Compound | Typical λmax 1 (nm) | Typical λmax 2 (nm) |
| Salicylic Acid | ~235 | ~303 |
| p-Hydroxybenzoic Acid | ~254 | - |
| p-Salicylic Acid 4-Sulfate | ~240-260 (Predicted) | - |
State-of-the-Art Chromatographic Separation Techniques
Chromatographic methods are essential for isolating this compound from complex biological or chemical mixtures prior to its quantification and further characterization.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of p-Salicylic Acid 4-Sulfate. However, its high polarity presents a significant chromatographic challenge. nih.gov The compound is poorly retained on traditional reversed-phase columns (e.g., C18) using highly aqueous mobile phases, often eluting at or near the solvent front. fishersci.com
To achieve adequate retention and resolution, several specialized HPLC strategies are employed:
Polar-Endcapped/Embedded Columns: These reversed-phase columns have modified surfaces that enhance their compatibility with highly aqueous mobile phases and provide alternative selectivity for polar analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like silica (B1680970) or amide-based) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). smatrix.comwaters.com In HILIC, polar analytes like p-Salicylic Acid 4-Sulfate are well-retained and elute in order of increasing polarity. waters.com
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) to the mobile phase. The reagent forms a neutral, hydrophobic ion pair with the anionic sulfate, significantly increasing its retention on a reversed-phase column. nih.gov However, these reagents can be incompatible with mass spectrometry. nih.gov
Method optimization is critical and involves adjusting mobile phase composition, including the type and concentration of the organic modifier (acetonitrile or methanol), buffer selection, and pH control, to fine-tune the retention and peak shape. phenomenex.com A robust HPLC method is crucial for accurate quantification in various matrices. nih.govnih.gov
Table 5: Comparison of HPLC Strategies for p-Salicylic Acid 4-Sulfate Analysis
| HPLC Mode | Stationary Phase | Mobile Phase Principle | Advantages | Considerations |
| Reversed-Phase | C18, C8 | High aqueous content | Widely available | Poor retention for highly polar analytes |
| Polar-Embedded RP | Modified C18/C8 | High aqueous content | Improved retention for polar analytes | Selectivity can be column-dependent |
| HILIC | Silica, Amide, Zwitterionic | High organic content (e.g., >80% ACN) | Excellent retention for very polar analytes, MS-compatible | Requires careful equilibration, potential solubility issues in sample diluent |
| Ion-Pair RP | C18, C8 | Aqueous with ion-pair reagent | Significant increase in retention | Often suppresses MS signal, long column equilibration/flush times |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of sulfated phenolic compounds. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures, leading to substantially improved resolution, greater peak capacity, and significantly reduced analysis times.
This high-throughput capability is particularly advantageous in research contexts such as metabolomics and enzyme kinetics. For instance, UHPLC coupled with mass spectrometry has been effectively used to monitor the formation of sulfated metabolites of flavonoids like quercetin (B1663063) in cell culture models, demonstrating its utility in tracking biotransformation processes in real-time. mdpi.com A fast and sensitive UHPLC-HRMS method developed for Sulfavant A, a sulfolipid, highlights the power of this technique, achieving a lower limit of quantification (LLOQ) of 6.5 ng/mL. mdpi.com The chromatographic separation for such compounds is typically achieved on reversed-phase columns, such as a C18, using a gradient elution with a buffered mobile phase (e.g., ammonium hydroxide) and an organic modifier like methanol (B129727) or acetonitrile (B52724). mdpi.commdpi.com
Ion-Pair Liquid Chromatography (IPLC) for Charged Analyte Retention
Ion-Pair Liquid Chromatography (IPLC) is a specific mode of reversed-phase HPLC designed to enhance the retention of highly polar and ionic analytes like this compound on non-polar stationary phases. nih.gov The principle involves the addition of an ion-pairing reagent to the mobile phase. nih.gov This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte.
For an anionic compound like a sulfate salt, a cationic ion-pairing reagent such as a quaternary ammonium salt (e.g., tetrabutylammonium) or cetyltrimethylammonium bromide (Cetrimide) would be used. nih.gov The reagent forms a neutral, hydrophobic ion-pair with the analyte in the mobile phase. nih.gov This neutral complex has a stronger affinity for the non-polar stationary phase (e.g., C18), resulting in increased retention and allowing for effective separation. nih.gov While effective, many modern methods, particularly those coupled with mass spectrometry, are developed to avoid ion-pairing reagents as they can cause ion suppression and contaminate the MS system. mdpi.com
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. However, GC coupled with mass spectrometry (GC-MS) can be employed for its parent compound, salicylic acid, following a two-step chemical modification process:
Deconjugation: The sulfate group must first be cleaved from the phenolic ring.
Derivatization: The resulting salicylic acid and its polar functional groups (-COOH and -OH) must be converted into volatile derivatives. A common method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govmdpi.com
A highly selective and sensitive GC-MS method has been developed to quantify salicylic acid in human serum by converting it to its tert-butyldimethylsilyl derivative. nih.gov This approach, which uses a stable isotope-labeled internal standard, demonstrates that while indirect, GC-MS can be a powerful tool for quantifying the core salicylic acid structure derived from its sulfated form, with detection limits as low as 0.6 ng. nih.gov
Hyphenated Analytical Platforms for Complex Sample Analysis
Hyphenated analytical platforms, which couple a separation technique with a detection technique, are indispensable for analyzing complex samples. The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful for the analysis of sulfated phenolic compounds. researchgate.netnih.gov This approach provides both chromatographic separation based on physicochemical properties and mass-based detection, which can offer structural information and high selectivity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification in Research Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective detection and quantification of p-Salicylic Acid 4-Sulfate and related compounds in complex biological and chemical matrices. nih.gov The system offers a primary separation by LC, followed by mass analysis where the precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
LC-MS/MS methods are widely applied across various research fields:
In Vitro Enzyme Assays: These methods are used to monitor the enzymatic sulfation of phenolic compounds by aryl sulfotransferases, allowing for the characterization of enzyme activity and kinetics. mdpi.comnih.gov
Plant Extracts: LC-MS/MS is used for the comprehensive profiling of polyphenolic compounds in plant extracts. nih.govmdpi.com For example, a study on Vitis amurensis grapes used LC-MS/MS to identify 118 different compounds, demonstrating the platform's capacity for detailed metabolomic analysis. mdpi.com
Microbial Cultures: The technique is suitable for identifying and quantifying metabolites produced by microbial biotransformations, such as in studies involving Clostridium innocuum or Desulfitobacterium hafniense. mdpi.comnih.gov
For sulfated compounds, negative mode electrospray ionization (ESI) is typically employed as it readily deprotonates the sulfate or carboxylic acid group, leading to strong signals for ions like [M-H]⁻ or [M-2Na+H]⁻. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Analysis of Related Phenolic Compounds
| Parameter | Description | Source |
|---|---|---|
| Column | Kinetex Phenyl-Hexyl or Waters Symmetry C18 | protocols.ionih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |
| Elution Mode | Gradient Elution | nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | protocols.ionih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Quantitative Analytical Strategies and Method Validation in Research Contexts
For quantitative studies, it is critical that the analytical methods are properly validated to ensure the reliability, reproducibility, and accuracy of the results. nih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and involves assessing a range of performance characteristics. nih.govnih.gov
Sensitivity, Selectivity, Linearity, and Robustness of Assays
The validation of an analytical assay for this compound establishes its performance limits and ensures it is fit for purpose.
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For salicylic acid, LC-MS/MS methods have achieved an LOQ as low as 0.05 mg/kg in complex feed matrices. nih.gov A GC-MS method reported an even lower detection limit of 0.6 ng and a quantification limit of 2 ng in serum. nih.gov
Selectivity/Specificity: Selectivity is the ability of the method to measure the analyte unequivocally in the presence of other components in the sample matrix. nih.gov In LC-MS/MS, selectivity is ensured by the unique precursor-to-product ion transition for the target analyte, which minimizes interference from other compounds. nih.gov Specificity is confirmed by the absence of interfering peaks in blank matrix samples. nih.gov
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. nih.gov Calibration curves are generated by analyzing standards at several concentration levels. A high correlation coefficient (R²), typically ≥0.99, is required to demonstrate linearity. nih.govprotocols.io For example, a method for salicylic acid was validated over a range of 0.005-0.40% relative to the parent compound. nih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH, flow rate, or column temperature. nih.gov This ensures the method is reliable during routine use. nih.gov
Table 2: Summary of Method Validation Parameters from Relevant Studies
| Validation Parameter | Typical Finding / Range | Source |
|---|---|---|
| Linearity (R²) | ≥0.991 | nih.govnih.gov |
| Accuracy (Recovery %) | 84% - 109% | mdpi.comnih.gov |
| Precision (RSD %) | Intra-day: 1.1 - 10.2% Inter-day: <15% | mdpi.comnih.gov |
| Limit of Detection (LOD) | 0.02 mg/kg (LC-MS/MS); 0.6 ng (GC-MS) | nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.05 mg/kg (LC-MS/MS); 2 ng (GC-MS) | nih.govnih.gov |
Sample Preparation Techniques for Diverse Non-Clinical Biological and Environmental Matrices
The accurate quantification of this compound in various non-clinical biological and environmental samples is critically dependent on the initial sample preparation. This step is essential for extracting the analyte of interest, removing interfering endogenous or exogenous components, and concentrating the sample to meet the sensitivity requirements of the analytical instrument. The choice of technique is dictated by the complexity of the matrix, the physicochemical properties of the analyte, and the subsequent analytical method. Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Biological Matrices
Biological fluids such as plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and numerous metabolites that can interfere with analysis.
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. nih.govnih.gov It involves adding a precipitating agent, such as an organic solvent or an acid, to the sample. Acetonitrile is a commonly used organic solvent for this purpose. nih.gov In a typical procedure, plasma proteins are precipitated by adding acetonitrile, followed by centrifugation to separate the denatured proteins. nih.gov The resulting supernatant, containing the analyte, can then be directly injected into the analytical system or subjected to further cleanup. nih.gov Other effective precipitating agents include trichloroacetic acid (TCA) and zinc sulfate, which have been shown to remove over 90% of plasma proteins. nih.gov The efficiency of protein removal and the potential for ionization effects in mass spectrometry are key considerations when selecting a precipitant. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. murov.infocapes.gov.br This technique is effective for isolating salicylic acid and its metabolites from biological fluids. nih.govnih.gov For urine samples, the process often involves acidification followed by extraction with an organic solvent like diethyl ether or a mixture of carbon tetrachloride and ethylene (B1197577) dichloride. researchgate.netnih.gov The analytes can then be back-extracted from the organic phase into an aqueous buffer solution at a specific pH for analysis. nih.govnih.gov For instance, salicylic acid and salicyluric acid have been successfully extracted from acidified urine using diethyl ether and then re-extracted into a glycine-sodium hydroxide (B78521) buffer (pH 11.6). nih.gov Similarly, a simple LLE method using ethyl acetate (B1210297) has been developed for determining acetylsalicylic acid and its metabolites in plasma and urine. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile technique for sample cleanup and concentration. nih.govnih.gov It utilizes a solid sorbent material, often packed in a cartridge, to retain the analyte from the liquid sample. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. nih.gov SPE has been successfully applied to measure salicylic acid levels in serum, with one method demonstrating a good recovery of 88.9 ± 5.8%. nih.gov Column-switching HPLC systems represent an automated form of SPE, where a C18 extraction column is used to trap aspirin (B1665792) and salicylic acid directly from acidified plasma, followed by back-flushing onto an analytical column for separation and detection. nih.gov This on-line SPE approach minimizes sample handling and improves reproducibility. nih.gov
Table 1: Sample Preparation Techniques for Salicylic Acid and its Metabolites in Biological Matrices This table is interactive. You can sort and filter the data.
| Matrix | Analyte(s) | Preparation Method | Key Steps & Reagents | Recovery/Efficacy | Source(s) |
|---|---|---|---|---|---|
| Plasma, Urine | Acetylsalicylic acid, Salicylic acid, Salicyluric acid, Gentisic acid | Liquid-Liquid Extraction (LLE) | Extraction with ethyl acetate, evaporation, redissolution. | Good recovery determined. | nih.gov |
| Urine | Salicylic acid, Salicyluric acid | Liquid-Liquid Extraction (LLE) | Acidification with HCl; successive extraction with carbon tetrachloride and ethylene dichloride; back-extraction with ferric nitrate (B79036) solution. | 105.4% recovery of an oral dose. | researchgate.net |
| Urine | Salicylic acid, Salicyluric acid, Gentisic acid | Liquid-Liquid Extraction (LLE) | Acidification; extraction with diethyl ether; re-extraction into alkaline (pH 11.6) or near-neutral (pH 8.5) buffer. | Method developed for simultaneous determination. | nih.gov |
| Serum | Salicylic acid | Solid-Phase Extraction (SPE) | Optimized SPE procedure. | 88.9 ± 5.8% | nih.gov |
| Plasma | Aspirin, Salicylic acid, Salicyluric acid, Gentisic acid | Protein Precipitation (PP) | Addition of acetonitrile to precipitate proteins, centrifugation. | Allows quantitation ≥ 0.5 µg/mL. | nih.gov |
| Urine | Salicylic acid, Salicyluric acid, Gentisic acid | Liquid-Liquid Extraction (LLE) | Acidification; extraction with ether; re-extraction into aqueous buffer (pH 7.0). | Allows quantitation ≥ 5 µg/mL. | nih.gov |
| Plasma | Aspirin, Salicylic acid | On-line Solid-Phase Extraction (SPE) | Acidification; direct injection onto a C-18 extraction column; back-flushing onto a C-8 analytical column. | Excellent recoveries reported. | nih.gov |
| Urine | Salicylic acid | Cloud Point Extraction (CPE) | Optimization of HCl and Triton X-114 concentrations, temperature, and equilibration time. | RSD of 1.85% for 1.0 mg/L concentration. | researchgate.net |
| Plasma | General | Protein Precipitation (PP) | Tested acetonitrile, trichloroacetic acid (TCA), zinc sulfate. | >96% (acetonitrile), >92% (TCA), >91% (zinc sulfate) protein removal. | nih.gov |
Environmental Matrices
Environmental samples, such as water or plant tissues, present different challenges due to lower analyte concentrations and unique interfering substances.
Water Samples
For the analysis of the sulfate moiety in water, turbidimetric methods are commonly employed. These methods involve the precipitation of sulfate ions as barium sulfate under controlled acidic conditions. sigmaaldrich.comthermofisher.com The resulting turbidity is stabilized and measured photometrically. thermofisher.comthermofisher.com While this technique is for inorganic sulfate, it underscores the established analytical approaches for the sulfate group in aqueous matrices. For organic pollutants like salicylic acid in wastewater, preparation can involve adsorption onto a specialized material, such as magnetized biochar, followed by extraction for analysis. researchgate.net The pH of the water sample is a critical parameter, with adsorption of salicylic acid being higher at lower pH values. researchgate.net
Plant Tissues
In plant matrices, salicylic acid and its derivatives can exist in free and conjugated forms. Extraction often requires more rigorous methods to break down the plant material and hydrolyze conjugates. Microwave-assisted extraction (MAE) using an ethanol-water solution has been shown to be a simple and fast alternative for fractionating salicylic acid in fresh leaves. nih.gov This can be followed by alkaline hydrolysis to convert conjugated forms, including potential sulfate esters, into free salicylic acid for determination. nih.gov Another approach for plant products involves extraction with heated ethanol (B145695), followed by acid hydrolysis to analyze the total content of salicylic derivatives. farmaciajournal.comresearchgate.net
Table 2: Sample Preparation Techniques for Salicylic Acid and Sulfate in Environmental Matrices This table is interactive. You can sort and filter the data.
| Matrix | Analyte(s) | Preparation Method | Key Steps & Reagents | Finding | Source(s) |
|---|---|---|---|---|---|
| Fresh Leaves (Sugarcane, Corn, Soybean) | Salicylic acid (free and total) | Microwave-Assisted Extraction (MAE) & Alkaline Hydrolysis | Extraction with 75% ethanol:water at 40°C; hydrolysis with 0.1 M NaOH at 80°C. | Yields up to 70% higher than previous methods. | nih.gov |
| Drinking Water, Wastewater | Sulfate | Turbidimetric Precipitation | Addition of barium chloride in a weak hydrochloric acid solution to form barium sulfate precipitate. | Measures sulfate in the range of 1–40 mg/L. | sigmaaldrich.com |
| Plant Products (Willow bark, Poplar buds) | Salicylic acid, Salicin | Ethanolic Extraction & Acid Hydrolysis | Extraction with 70% ethanol at 80°C; hydrolysis with 2 M HCl at 80°C. | Allows for determination of free and total salicylic derivatives. | farmaciajournal.com |
| Wastewater | Salicylic acid | Adsorption / Extraction | Adsorption onto magnetized Douglas fir biochar; extraction with methanol and water. | Langmuir adsorption capacity of 109 mg/g at 45°C. | researchgate.net |
| Drinking Water | Sulfate | Automated Turbidimetric Method | Barium chloride reaction with gelatin/NaCl stabilization; photometric measurement at 420 nm. | Applicable range from 2 to 100 mg/L. | thermofisher.com |
Biochemical Transformations and Enzymatic Regulation of Salicylic Acid Sulfates
The biochemical journey of salicylic acid, a key signaling molecule in various organisms, extends to its sulfated derivatives, which are formed and broken down through tightly regulated enzymatic processes. This article delves into the intricate mechanisms of sulfation and desulfation, the enzymes responsible, and the metabolic pathways that govern the fate of salicylic acid sulfates in non-human biological systems.
Environmental Dynamics and Biogeochemical Cycling of Salicylic Acid Sulfates
Abiotic Degradation Pathways: Photolysis and Hydrolysis in Environmental Matrices
The abiotic degradation of p-Salicylic Acid 4-Sulfate Disodium (B8443419) Salt in the environment is primarily governed by photolysis and hydrolysis. As an aryl sulfate (B86663), its stability and transformation are influenced by factors such as pH, temperature, and the presence of light.
Photolysis: Sunlight can induce the photochemical transformation of aromatic compounds in aquatic environments. unige.ch Studies on related compounds, such as 5-sulfosalicylic acid (SSA), provide insights into the potential photolytic behavior of salicylic (B10762653) acid sulfates. unige.chresearchgate.net The main photochemically active form of SSA in aqueous solutions at a pH below 10 is the dianion. researchgate.net Upon excitation by UV radiation, this species can generate a triplet state, a radical anion, and a hydrated electron. researchgate.net In neutral conditions, these reactive intermediates undergo processes like T-T annihilation and recombination. researchgate.net The rate of degradation via photolysis is influenced by pH; for instance, a decrease in pH can increase the rate of disappearance of the transient radical anions due to protonation. researchgate.net The degradation rate of salicylic acid itself via direct photolysis is generally slower compared to other advanced oxidation processes (AOPs). rasayanjournal.co.in However, the presence of other substances in natural waters, such as iron complexes, can influence photochemical pathways, although direct sunlight photolysis of iron-salicylate derivative complexes is considered a minor degradation route. researchgate.net
Hydrolysis: Hydrolysis represents a key abiotic pathway for the cleavage of the sulfate ester bond in p-Salicylic Acid 4-Sulfate, yielding p-hydroxybenzoic acid and a sulfate ion. The mechanism of hydrolysis for aryl sulfate monoanions in solution typically proceeds via an SN2 reaction at the sulfur atom. nih.gov This uncatalyzed hydrolysis is generally a slow process under typical environmental conditions of neutral pH and ambient temperature. The rate of hydrolysis is significantly influenced by pH. For example, the acid-catalyzed hydrolysis of certain aryl sulfates is enhanced when the substrate is bound to the surface of micelles formed by surfactants. sci-hub.box Theoretical and experimental studies show that the stability of the leaving group is a critical factor, with a Brønsted analysis revealing a significant dependence of the reaction rate on the pKa of the leaving group phenol. nih.gov
The table below summarizes key findings from studies on related compounds.
| Degradation Pathway | Compound Studied | Key Findings | Influencing Factors |
| Photolysis | 5-Sulfosalicylic Acid | Excitation leads to a triplet state, radical anion, and hydrated electron. researchgate.net | pH, presence of other ions (e.g., Fe(III)). researchgate.net |
| Photolysis | Salicylic Acid | Follows pseudo-first-order kinetics; slower than AOPs. rasayanjournal.co.in | pH (maximum degradation at neutral pH 7). rasayanjournal.co.in |
| Hydrolysis | Aryl Sulfate Monoanions | Proceeds via an SN2 mechanism in solution. nih.gov | pH, leaving group stability (pKa). nih.gov |
Biodegradation and Microbial Fate in Soil and Aquatic Ecosystems
The biodegradation of p-Salicylic Acid 4-Sulfate is a critical process determining its persistence and fate in soil and water. The process likely involves two key stages: the initial cleavage of the sulfate group by sulfatase enzymes, followed by the degradation of the resulting aromatic ring.
Enzymatic Hydrolysis: Arylsulfatase enzymes (EC 3.1.6.1), which are widespread in bacteria, fungi, and plants, catalyze the hydrolysis of aryl sulfate ester bonds. scirp.org These enzymes cleave the sulfate from the organic moiety, releasing inorganic sulfate (SO₄²⁻) and an aryl compound—in this case, p-hydroxybenzoic acid. scirp.org Arylsulfatases can be intracellular, membrane-bound, or extracellular, allowing them to act on dissolved substrates in the environment. scirp.org The activity of these enzymes is crucial for the mineralization of organic sulfur and is influenced by environmental conditions such as pH and temperature, with optimal activity for one studied arylsulfatase observed at pH 7.1 and 37°C. scirp.org
Degradation of the Aromatic Moiety: Once the sulfate group is removed, the resulting p-hydroxybenzoic acid, and its parent compound salicylic acid, are readily biodegradable by numerous microorganisms. ijdrt.comijdrt.com Studies have isolated various bacterial strains from soil capable of utilizing salicylic acid as a sole carbon and energy source. ijdrt.comijdrt.com For example, Pseudomonas fluorescens has been shown to efficiently degrade salicylic acid, with optimal conditions at neutral pH and temperatures between 25°C and 37°C. ijdrt.comscielo.br The degradation pathway often involves the oxidative decarboxylation of salicylic acid to catechol, a reaction catalyzed by enzymes like SA 1-hydroxylase. nih.govresearchgate.net Catechol is a central intermediate that can be further broken down through ring cleavage pathways, ultimately leading to mineralization into carbon dioxide and water. ijdrt.com
The rate of biodegradation can be affected by the concentration of the compound and the presence of other nutrients. High concentrations of salicylic acid can slow the degradation rate. ijdrt.com The presence of an additional carbon source, such as yeast extract, can sometimes inhibit the degradation of the target compound, though in other cases it may stimulate cellular activity. scielo.brresearchgate.net
| Organism/Enzyme | Substrate | Degradation Product | Key Conditions/Findings |
| Soil Isolates (Bacteria) | Salicylic Acid | N/A (mineralization) | 8 of 16 isolates showed degradation ability; max degradation in 48 hrs at pH 7 and 25-37°C. ijdrt.comijdrt.com |
| Pseudomonas fluorescens HK44 | Salicylic Acid | N/A (mineralization) | Efficient degradation in simple aqueous systems; pre-activated cells show better performance. scielo.brresearchgate.net |
| SA 1-Hydroxylase (from Solanum lycopersicum) | Salicylic Acid | Catechol | FAD/NADH-dependent enzyme; pathway is cytosolic. nih.govresearchgate.net |
| Arylsulfatase | Aryl Sulfate Esters | Aryl compound + SO₄²⁻ | Widespread enzyme; crucial for desulfation of aromatic sulfate esters. scirp.org |
Role of Sulfate Conjugates in Environmental Sulfur Cycling
Sulfate conjugates like p-Salicylic Acid 4-Sulfate play a role in the biogeochemical cycling of sulfur. The sulfur cycle involves the transformation of sulfur through various oxidation states, driven by microbial activity. wikipedia.orgnumberanalytics.com
The introduction of an aryl sulfate into the environment provides a source of organic sulfur. The key step linking this compound to the broader sulfur cycle is the enzymatic cleavage of the sulfate ester bond by arylsulfatases. scirp.org This process, known as desulfation or mineralization, releases inorganic sulfate (SO₄²⁻) into the environment. scirp.orgwikipedia.org
Once released, the inorganic sulfate becomes available for two major microbial pathways:
Assimilatory Sulfate Reduction: Plants, fungi, and many prokaryotes take up sulfate and reduce it to sulfide (B99878) (S²⁻) for incorporation into essential sulfur-containing organic molecules like the amino acids cysteine and methionine. wikipedia.orgnih.gov This process is fundamental for biomass production.
Dissimilatory Sulfate Reduction: In anaerobic environments, such as marine sediments and anoxic zones in soil, sulfate-reducing bacteria use sulfate as a terminal electron acceptor for respiration, producing hydrogen sulfide (H₂S). nih.govnih.gov This is a major process in the global sulfur cycle and contributes significantly to the turnover of organic matter in these environments. nih.gov
Conversely, the hydrogen sulfide produced can be re-oxidized to elemental sulfur or sulfate by sulfur-oxidizing microorganisms, completing the cycle. nih.govnih.gov Therefore, the biodegradation of p-Salicylic Acid 4-Sulfate not only degrades the organic pollutant but also contributes the sulfur atom to the dynamic environmental sulfur pool, where it is cycled through various biological and chemical transformations. ca.gov
Assessment of Bioavailability and Potential for Environmental Accumulation in non-target organisms (non-toxicological context)
The bioavailability of p-Salicylic Acid 4-Sulfate determines its potential for uptake and accumulation in non-target organisms like plants and aquatic invertebrates.
Bioavailability: The chemical form of a substance greatly influences its bioavailability. As a highly water-soluble salt, p-Salicylic Acid 4-Sulfate is expected to be readily available in the aqueous phase of soil and aquatic systems. However, its uptake into organisms may be limited compared to its less polar parent compound, salicylic acid. The sulfate group increases polarity, which can hinder passive diffusion across lipid cell membranes. nih.gov In aquatic systems, bioavailability can also be reduced by the presence of dissolved organic matter, such as fulvic acid, which can bind to organic compounds and reduce their uptake by organisms like algae and aquatic plants. nih.gov
Accumulation in Non-Target Organisms: Studies on the parent compound, salicylic acid, show that it can be taken up and accumulated by various organisms.
Aquatic Organisms: Salicylic acid has been shown to bioconcentrate in algae and the aquatic plant Lemna minor. nih.gov Chronic exposure of mussels (Mytilus galloprovincialis) to acetylsalicylic acid, which metabolizes to salicylic acid, can lead to physiological alterations, indicating uptake and an internal biological response. frontiersin.org
Plants: Salicylic acid is a natural plant hormone, and plants have systems for its synthesis and transport. nih.govnih.gov It can be absorbed from the environment and transported within the plant, accumulating in tissues like the phloem. nih.gov
While direct data for p-Salicylic Acid 4-Sulfate is scarce, it is plausible that if the compound is taken up by an organism, internal sulfatase enzymes could cleave the sulfate group, releasing salicylic acid internally. However, the initial absorption of the bulkier, more polar sulfate conjugate is likely to be less efficient than that of salicylic acid itself. nih.govnih.gov The rapid elimination of salicylic acid observed in some species suggests that while uptake may occur, long-term accumulation might be limited in organisms with efficient metabolic and excretory systems. nih.gov
Emerging Research Directions and Future Perspectives for P Salicylic Acid 4 Sulfate Disodium Salt
Development of Novel Analytical Probes and Detection Systems for Research Purposes
The accurate detection and quantification of specific sulfated metabolites in complex biological matrices remains a significant analytical challenge. rsc.org While current methods provide a foundation, the development of novel, high-sensitivity, and high-throughput analytical tools is essential for advancing research on p-Salicylic Acid 4-Sulfate.
Current methodologies primarily rely on hyphenated chromatographic-tandem mass spectrometry (MS/MS) techniques. frontiersin.org Untargeted metabolomics workflows using ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) can profile a wide range of sulfated metabolites in matrices like urine. frontiersin.org A key identification strategy involves comparing samples before and after treatment with an arylsulfatase enzyme, which hydrolyzes the sulfate (B86663) ester bond, allowing for the identification of sulfated molecules by a characteristic mass loss (79.9568 Da). nih.govrsc.org Mass spectrometry can also help determine the specific site of sulfation on a molecule based on fragmentation patterns, which is critical for distinguishing between isomers and predicting biological activity. nih.govresearchgate.net
However, these methods can be resource-intensive. Future research should focus on creating more accessible and specific detection systems. Opportunities include:
Selective Electrochemical Sensors: Building on methods developed for the parent compound, salicylic (B10762653) acid, which can be detected using modified carbon paste electrodes, it may be possible to design electrodes with surfaces functionalized to selectively bind and detect the sulfated form. nih.gov
Monoclonal Antibody-Based Assays: The development of highly specific monoclonal antibodies against p-Salicylic Acid 4-Sulfate could enable the creation of enzyme-linked immunosorbent assays (ELISAs). This would provide a high-throughput platform for quantifying the compound in large numbers of samples, a significant advantage for clinical or large-scale biological studies.
Chemiluminescence Probes: Methods using chemiluminescence have been developed for salicylic acid, where the compound enhances the light-producing reaction of specific reagents like Ru(bipy)3(2+)-Ce(SO4)2. nih.gov Research into analogous systems that are either directly or indirectly triggered by p-Salicylic Acid 4-Sulfate could lead to highly sensitive detection methods.
| Method | Principle | Advantages | Limitations/Research Gaps | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection and fragmentation analysis. | High sensitivity and specificity; can identify sulfation site. | Requires expensive equipment and complex data analysis; lower throughput. | frontiersin.orgresearchgate.net |
| Enzymatic Hydrolysis Assays | Use of sulfatase enzymes to cleave the sulfate group, with subsequent detection of the parent compound or observation of mass shift. | Confirms presence of a sulfate group; can be coupled with MS for untargeted discovery. | Dependent on enzyme specificity and efficiency; indirect detection. | nih.govrsc.org |
| Electrochemical Sensors | (Proposed) A modified electrode surface selectively interacts with the analyte, causing a measurable change in electrical current or potential. | (Potential) High sensitivity, low cost, rapid analysis, potential for miniaturization. | Requires development of highly selective recognition elements for the sulfated form. | nih.gov |
| Immunoassays (ELISA) | (Proposed) Uses specific antibodies to bind the target analyte for colorimetric or fluorescent detection. | (Potential) High throughput, high specificity, cost-effective for large sample sets. | Requires successful generation of specific monoclonal antibodies to p-Salicylic Acid 4-Sulfate. | N/A |
Integration into Mechanistic Biological Studies (e.g., cellular signaling pathways in in vitro models, non-human physiological roles)
While the parent molecule, salicylic acid, is well-known as a key phytohormone involved in plant defense against pathogens, the specific biological roles of its sulfated conjugate are largely unknown. nih.govnih.gov Sulfation is a major metabolic pathway that alters the biological activity of many compounds; therefore, it is plausible that p-Salicylic Acid 4-Sulfate has distinct functions from its precursor. nih.gov
Future research should integrate this compound into mechanistic studies to elucidate its potential roles:
In Vitro Cellular Models: The effect of p-Salicylic Acid 4-Sulfate could be tested on various cell lines (e.g., human intestinal, liver, or immune cells). Key questions include whether it can modulate inflammatory pathways, influence cell proliferation, or act as a signaling molecule. Comparing its effects directly to p-hydroxybenzoic acid would reveal the functional consequence of the sulfate group.
Non-Human Physiological Roles: Given the origin of salicylates in plants and microbes, investigating the role of p-Salicylic Acid 4-Sulfate in these systems is a logical step. nih.gov In plants, does it represent an inactive storage form of salicylic acid, or does it have a unique signaling role in response to stress? nih.gov In the context of the gut microbiome, where sulfation and desulfation by bacteria are common, it may play a role in host-microbe communication. nih.govrsc.org Studies using bacterial cultures or plant models could explore these possibilities.
| Research Area | Model System | Experimental Approach | Potential Question to Address | Reference |
|---|---|---|---|---|
| Cellular Signaling | Human colon (e.g., Caco-2) or liver (e.g., HepG2) cell lines | Treat cells with the compound and analyze changes in gene expression (RNA-seq), protein levels (Western blot), and inflammatory markers (ELISA). | Does it modulate inflammatory responses or xenobiotic metabolism pathways differently than its parent compound? | nih.gov |
| Plant Biology | Arabidopsis thaliana or other plant models | Apply the compound to plants and observe effects on growth, gene expression, and resistance to pathogens. | Is it an active signaling molecule in plant defense or merely an inactive metabolite? | nih.govnih.gov |
| Microbiology | Gut-derived bacterial cultures or consortia | Incubate bacteria with the compound and monitor its metabolism (degradation/conversion) and its effect on bacterial growth and metabolite production. | Can gut bacteria utilize or modify this compound? Does it influence the metabolic output of the microbiome? | nih.govnih.gov |
Opportunities in Synthetic Biology and Metabolic Engineering for Production or Degradation
Synthetic biology offers powerful tools to produce valuable chemicals or to engineer organisms for bioremediation. Both the production and degradation of p-Salicylic Acid 4-Sulfate are amenable to these approaches.
Production: The biosynthesis of salicylic acid has been successfully engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov These efforts typically involve introducing genes, such as pchBA from Pseudomonas aeruginosa, which convert the central metabolic intermediate chorismate into salicylic acid. nih.govnih.gov To produce p-Salicylic Acid 4-Sulfate, this engineered pathway could be extended by introducing a gene for a sulfotransferase (SULT) enzyme capable of sulfating the 4-hydroxy position of the aromatic ring. The challenge lies in identifying and co-expressing a suitable SULT that efficiently uses p-hydroxybenzoic acid as a substrate.
Degradation: Many bacteria possess catabolic pathways for breaking down aromatic compounds, often using them as carbon and energy sources. nih.govnih.gov The degradation of naphthalene, for instance, proceeds through a salicylic acid intermediate. nih.gov An engineered degradation pathway for p-Salicylic Acid 4-Sulfate would likely require a two-step process:
Desulfation: A sulfatase enzyme would first need to remove the sulfate group to yield p-hydroxybenzoic acid.
Ring Cleavage: The resulting phenolic compound would then be funneled into a native or engineered aromatic degradation pathway, where dioxygenase enzymes hydroxylate the ring, preparing it for cleavage and entry into central metabolism. kegg.jp
| Goal | Chassis Organism | Core Genetic Components | Key Research Challenge | Reference |
|---|---|---|---|---|
| Production | E. coli, S. cerevisiae | 1. Salicylic acid biosynthesis pathway (e.g., pchA, pchB). 2. A suitable sulfotransferase (SULT) gene. | Screening and identifying a SULT with high specificity and activity for p-hydroxybenzoic acid. | mdpi.comnih.gov |
| Degradation | Pseudomonas sp., E. coli | 1. A broad-specificity arylsulfatase gene. 2. An aromatic ring-cleavage pathway (e.g., catechol or protocatechuate pathway). | Ensuring efficient expression and activity of the sulfatase and coordinating it with the downstream degradation pathway. | nih.govnih.gov |
Advancements in Computational Predictive Models for Sulfation Reactions
As the number of known xenobiotics and endogenous metabolites grows, predicting their metabolic fate becomes increasingly important. Computational, or in silico, models offer a way to predict whether a compound like p-hydroxybenzoic acid is a likely substrate for sulfation by specific SULT enzymes. nih.gov These models can accelerate research and reduce the need for extensive experimental screening.
Recent advancements in this area are promising. Researchers have developed predictive models for SULT activity using a combination of techniques:
Molecular Dynamics (MD) Simulations: These simulations model the dynamic movement of the SULT enzyme and its potential substrate, providing insights into how the substrate fits into the enzyme's active site. nih.govnih.gov
Pharmacophore Modeling: Based on the 3D structural features necessary for a molecule to bind to the SULT active site, pharmacophore models act as filters to rapidly screen large compound libraries for potential substrates or inhibitors. nih.gov
Machine Learning: Techniques like Support Vector Machines (SVM) can be trained on existing data of known SULT substrates and non-substrates. nih.govnih.gov The resulting model can then classify new compounds, like p-hydroxybenzoic acid, based on their molecular descriptors.
These models can predict not only if a compound is a substrate but also the likely site of sulfation on the molecule, which is crucial for understanding the resulting metabolite's properties. optibrium.com For p-Salicylic Acid 4-Sulfate, such models could help identify which of the many human SULT enzymes are responsible for its formation.
| Modeling Technique | Description | Application for p-Salicylic Acid 4-Sulfate | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Creates a 3D model of the essential features a molecule needs to interact with an enzyme's active site. | Rapidly screen for which SULT enzymes are likely to bind p-hydroxybenzoic acid. | nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to study enzyme flexibility and substrate binding. | Provide a dynamic view of how p-hydroxybenzoic acid fits and orients within a SULT active site. | nih.gov |
| Machine Learning (e.g., SVM) | An algorithm trained on known data to classify new compounds based on their chemical properties. | Predict the likelihood of p-hydroxybenzoic acid being a substrate for a specific SULT enzyme. | nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that uses high-accuracy quantum mechanics for the reaction center and classical mechanics for the surrounding enzyme. | Model the electronic details of the sulfate transfer reaction itself. | mdpi.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the potential outlined above, significant knowledge gaps exist regarding p-Salicylic Acid 4-Sulfate. Addressing these gaps represents a landscape of unexplored research avenues that could yield significant discoveries.
Key Knowledge Gaps:
Biological Function: The most significant gap is the near-total lack of information on the specific biological activity of p-Salicylic Acid 4-Sulfate. It is unknown if it is merely an inactive detoxification product or if it possesses unique signaling or regulatory functions.
Host-Microbiome Interplay: While sulfated metabolites are known to be products of host-microbiome co-metabolism, the specific role of p-Salicylic Acid 4-Sulfate in this interaction is unexplored. nih.gov It is not known which specific gut microbes might produce or degrade it and how it might influence the metabolic state of the host.
Enzymatic Machinery: The specific human SULT enzyme(s) responsible for its biosynthesis and the sulfatase(s) that may deconjugate it are not definitively identified.
Diversity in Nature: The full extent of its presence in different plant species and microorganisms has not been cataloged. The diversity of salicylic acid metabolism in plants suggests that its modification through processes like sulfation is likely more complex and varied than currently understood. nih.gov
Untargeted Metabolomics Follow-up: Large-scale metabolomics studies frequently identify hundreds of "unknown" sulfated metabolites. nih.govrsc.org A concerted effort is needed to structurally identify these compounds and follow up with functional studies. p-Salicylic Acid 4-Sulfate may be one of many such compounds whose biological relevance is waiting to be discovered.
Future research should be directed at these fundamental questions. A systematic approach, starting with robust analytical detection and moving through mechanistic studies and synthetic biology applications, will be key to fully elucidating the role and potential of p-Salicylic Acid 4-Sulfate Disodium (B8443419) Salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
